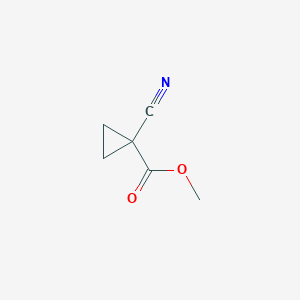

Methyl 1-cyanocyclopropanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 600026. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-cyanocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-5(8)6(4-7)2-3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQYMXXUAFDGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326529 | |

| Record name | methyl 1-cyanocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6914-73-4 | |

| Record name | Cyclopropanecarboxylic acid, 1-cyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 1-cyanocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-cyanocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-cyanocyclopropanecarboxylate is a bifunctional organic compound featuring a strained cyclopropane ring substituted with both a cyano and a methyl ester group at the same carbon atom. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the introduction of the 1-cyanocyclopropyl moiety into more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, including detailed experimental protocols and characterization data.

Chemical Properties and Data

This compound is a liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6914-73-4 | [1] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | 98% | [1] |

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl acrylate

-

2-Chloroacetonitrile (or 2-bromoacetonitrile)

-

Sodium hydride (NaH) or another suitable non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Quaternary ammonium salt (e.g., tetrabutylammonium bromide) as a phase-transfer catalyst (optional)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or diethyl ether for extraction

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl acrylate (1.0 equivalent) and 2-chloroacetonitrile (1.1 equivalents) in anhydrous THF to the stirred suspension via the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Logical Workflow for the Synthesis:

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not explicitly available in the provided search results. However, based on the known chemical shifts of similar structures, a predicted ¹H and ¹³C NMR spectrum can be outlined.

Predicted ¹H NMR Spectrum (CDCl₃)

-

~3.8 ppm (s, 3H): The singlet corresponds to the three protons of the methyl ester group (-OCH₃).

-

~1.6-1.8 ppm (m, 2H): A multiplet for the two protons on one of the cyclopropane methylene groups.

-

~1.3-1.5 ppm (m, 2H): A multiplet for the two protons on the other cyclopropane methylene group. The two sets of methylene protons on the cyclopropane ring are diastereotopic and would be expected to show complex splitting patterns.

Predicted ¹³C NMR Spectrum (CDCl₃)

-

~168 ppm: Quaternary carbon of the ester carbonyl group (C=O).

-

~118 ppm: Quaternary carbon of the nitrile group (C≡N).

-

~53 ppm: Carbon of the methyl ester group (-OCH₃).

-

~25 ppm: Quaternary carbon of the cyclopropane ring to which the cyano and ester groups are attached.

-

~18 ppm: The two equivalent methylene carbons of the cyclopropane ring (-CH₂-).

Predicted Infrared (IR) Spectrum

-

~2250 cm⁻¹: A sharp, medium intensity peak corresponding to the C≡N stretching vibration of the nitrile group.

-

~1735 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the ester carbonyl group.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl and cyclopropyl groups.

-

~1200 cm⁻¹: C-O stretching vibration of the ester group.

Reactivity and Potential Applications

This compound is a "donor-acceptor" cyclopropane, although the term is more commonly applied to cyclopropanes with vicinal donor and acceptor groups. The geminal electron-withdrawing cyano and ester groups significantly activate the cyclopropane ring, making it susceptible to nucleophilic ring-opening reactions.

Nucleophilic Ring-Opening Reactions

The strained C-C bonds of the cyclopropane ring can be cleaved by various nucleophiles. The attack can occur at either of the methylene carbons, leading to the formation of a functionalized linear product. The regioselectivity of the ring-opening would be influenced by the nature of the nucleophile and the reaction conditions.

General Reaction Scheme:

Potential Applications in Drug Development

The 1-cyanocyclopropyl group is a valuable motif in medicinal chemistry. Its incorporation into drug candidates can influence their conformational properties, metabolic stability, and binding affinity to biological targets. This compound serves as a key building block for introducing this moiety. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for synthetic elaboration. The ester can be saponified or converted to an amide. These transformations open up a wide range of possibilities for creating diverse molecular scaffolds for drug discovery.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data is somewhat limited in publicly accessible literature, its synthesis and reactivity can be reasonably predicted based on the well-established chemistry of cyclopropane derivatives. Further research into the specific reactions and applications of this compound is warranted to fully exploit its synthetic utility.

References

An In-depth Technical Guide to the Structure Elucidation of Methyl 1-Cyanocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the structural elucidation of methyl 1-cyanocyclopropanecarboxylate, a key building block in medicinal and process chemistry. Due to the presence of a strained cyclopropane ring and two distinct functional groups—a nitrile and a methyl ester—at the same quaternary carbon, its characterization requires a multi-faceted analytical approach. This guide outlines the expected spectroscopic data, provides detailed experimental protocols for its characterization, and presents a logical workflow for its structural confirmation.

Chemical Structure and Properties

This compound possesses a unique and compact structure. The central feature is a cyclopropane ring with a quaternary carbon atom (C1) substituted with both a cyano (-C≡N) group and a methyl ester (-COOCH₃) group. This arrangement makes it a valuable synthetic intermediate.

Molecular Formula: C₆H₇NO₂

Molecular Weight: 125.13 g/mol

IUPAC Name: methyl 1-cyanocyclopropane-1-carboxylate

Spectroscopic Data for Structure Confirmation

The definitive identification of this compound relies on the combined interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following table summarizes the predicted quantitative data for each technique.

| Analytical Technique | Feature | Expected Value | Interpretation |

| ¹H-NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~ 3.8 ppm | Singlet, 3H (Methyl protons, -OCH₃) |

| Chemical Shift (δ) | ~ 1.6 - 1.8 ppm | Multiplet, 4H (Cyclopropyl protons, -CH₂CH₂-) | |

| ¹³C-NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~ 165 ppm | Ester Carbonyl Carbon (-C =O) |

| Chemical Shift (δ) | ~ 118 ppm | Nitrile Carbon (-C ≡N) | |

| Chemical Shift (δ) | ~ 54 ppm | Methyl Carbon (-OC H₃) | |

| Chemical Shift (δ) | ~ 25 ppm | Quaternary Cyclopropyl Carbon (C -(CN)(CO₂Me)) | |

| Chemical Shift (δ) | ~ 20 ppm | Methylene Cyclopropyl Carbons (-C H₂C H₂-) | |

| IR Spectroscopy (Neat) | Wavenumber (cm⁻¹) | ~ 2250 cm⁻¹ | Strong, sharp peak (C≡N stretch of nitrile) |

| Wavenumber (cm⁻¹) | ~ 1745 cm⁻¹ | Strong, sharp peak (C=O stretch of ester) | |

| Wavenumber (cm⁻¹) | ~ 3010-2950 cm⁻¹ | Medium peaks (C-H stretch of alkyl groups) | |

| Wavenumber (cm⁻¹) | ~ 1250-1100 cm⁻¹ | Strong peak (C-O stretch of ester) | |

| Mass Spectrometry (EI) | Mass-to-Charge (m/z) | 125 | Molecular Ion [M]⁺ |

| Mass-to-Charge (m/z) | 94 | Fragment: [M - OCH₃]⁺ | |

| Mass-to-Charge (m/z) | 66 | Fragment: [M - CO₂CH₃]⁺ |

Experimental Protocols

Accurate data acquisition is critical for unambiguous structure elucidation. The following are standardized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H-NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS peak.

-

-

¹³C-NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 240 ppm, 1024 or more scans (due to lower natural abundance of ¹³C), relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum and reference to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups (nitrile, ester).

-

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a lint-free cloth soaked in isopropanol and performing a background scan.

-

Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Process the spectrum by performing a baseline correction and labeling the major absorption peaks.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and analyze fragmentation patterns for structural confirmation.

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Data Acquisition:

-

Inject 1 µL of the solution into the GC inlet.

-

Use a suitable GC temperature program to separate the compound from any impurities. For example, start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

The mass spectrometer should be set to scan a mass range of m/z 40-300.

-

The ionization energy for EI is typically set at 70 eV.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion [M]⁺.

-

Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the proposed structure.

-

Visualization of the Elucidation Process

The logical flow from sample to confirmed structure is a critical aspect of the elucidation process. The following diagram illustrates this workflow.

Caption: Workflow for the structural elucidation of this compound.

An In-depth Technical Guide to Methyl 1-cyanocyclopropanecarboxylate (CAS Number 6914-73-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-cyanocyclopropanecarboxylate, bearing the CAS number 6914-73-4, is a versatile bifunctional organic compound. Its unique structure, featuring a strained cyclopropane ring substituted with both a cyano and a methyl ester group, makes it a valuable building block in organic synthesis. These electron-withdrawing groups activate the cyclopropane ring, rendering it susceptible to various chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and reactivity, with a focus on its potential applications in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6914-73-4 | [1][2][3] |

| Molecular Formula | C₆H₇NO₂ | [1][2][3] |

| Molecular Weight | 125.13 g/mol | [2][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 92 °C at 18 Torr | [2] |

| Density | 1.17 ± 0.1 g/cm³ | [2] |

Synthesis and Experimental Protocols

One potential pathway involves the reaction of a compound containing an activated methylene group with a 1,2-dihaloethane. For instance, the synthesis of 1-cyanocyclopropanecarboxylic acid has been achieved using ethyl cyanoacetate and 1,2-dibromoethane.[4] A similar strategy could be employed for the target molecule.

Conceptual Experimental Protocol (Hypothetical):

-

Reaction: To a solution of sodium ethoxide in ethanol, add methyl cyanoacetate. Stir the mixture at room temperature for 30 minutes. Subsequently, add 1,2-dibromoethane dropwise while maintaining the temperature below 40°C.

-

Work-up: After the addition is complete, reflux the mixture for several hours. Monitor the reaction progress using thin-layer chromatography. Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.

-

Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield this compound.

Logical Workflow for Synthesis:

Spectral Data

Detailed spectral data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the methyl ester protons and the cyclopropane ring protons. The protons on the cyclopropane ring will likely appear as a complex multiplet in the upfield region due to geminal and cis/trans couplings. The methyl ester protons will appear as a singlet further downfield.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Cyclopropane CH₂ | ~1.0 - 2.0 | Multiplet |

| Methyl OCH₃ | ~3.7 - 3.8 | Singlet |

13C NMR Spectroscopy

The 13C NMR spectrum should display distinct signals for the quaternary carbon of the cyclopropane ring attached to the cyano and ester groups, the methylene carbons of the cyclopropane ring, the methyl carbon of the ester, the carbonyl carbon, and the nitrile carbon.

| Carbon | Expected Chemical Shift (ppm) |

| Cyclopropane C(CN)(CO₂Me) | ~20 - 30 |

| Cyclopropane CH₂ | ~15 - 25 |

| Methyl OCH₃ | ~52 - 53 |

| Carbonyl C=O | ~165 - 175 |

| Nitrile C≡N | ~115 - 125 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the nitrile and carbonyl groups.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2250 - 2240 | Medium |

| C=O (Ester) | ~1750 - 1735 | Strong |

| C-O (Ester) | ~1300 - 1000 | Strong |

| C-H (Cyclopropane) | ~3100 - 3000 | Medium |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 125. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the carbomethoxy group (-CO₂CH₃, m/z = 59).

Reactivity and Applications in Drug Development

The presence of both a nitrile and a methyl ester group, which are electron-withdrawing, makes this compound a "donor-acceptor" cyclopropane. This structural motif imparts unique reactivity. The strained cyclopropane ring is susceptible to ring-opening reactions when treated with nucleophiles or under acidic/basic conditions.

Potential Signaling Pathway Interaction (Hypothetical):

Given its reactive nature, derivatives of this compound could potentially interact with various biological targets. For instance, the cyclopropylamine moiety, which can be synthesized from this precursor, is a known pharmacophore present in several bioactive molecules, including monoamine oxidase (MAO) inhibitors.

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed, reduced, or converted to an amide. These transformations open up a wide array of possibilities for creating novel chemical entities for drug discovery programs.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, it should be handled with the care appropriate for a reactive organic chemical. It is likely to be irritating to the eyes and skin. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.

Conclusion

This compound is a promising, yet not extensively characterized, building block for organic synthesis. Its unique combination of functional groups on a strained ring system offers a gateway to a diverse range of more complex molecules. Further research into its synthesis, reactivity, and applications is warranted to fully exploit its potential in the development of new therapeutics and other advanced materials.

References

physical and chemical properties of Methyl 1-cyanocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-cyanocyclopropanecarboxylate is a bifunctional organic molecule incorporating both a nitrile and a methyl ester group on a strained cyclopropane ring. This unique structural arrangement makes it a valuable synthetic intermediate in medicinal chemistry and drug development, offering a scaffold for the introduction of the compact and rigid cyclopropyl moiety into more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a detailed plausible protocol for its synthesis and characterization, and a discussion of its potential, though currently undocumented, reactivity. The information presented is intended to support researchers in the effective utilization of this compound in their synthetic endeavors.

Core Physical and Chemical Properties

This compound is a liquid at room temperature.[1] While comprehensive experimental data for this specific compound is limited, the available information is summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Purity | ≥98% | [1] |

| Boiling Point | 92 °C @ 18 Torr | [2] |

| Density | 1.17 g/cm³ | [2] |

| Refractive Index | Data not available | |

| Solubility | Data not available | |

| InChI Key | QNQYMXXUAFDGIQ-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1(C#N)CC1 |

Synthesis and Characterization

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a cyclization reaction between methyl cyanoacetate and 1,2-dibromoethane in the presence of a base.

References

The Emergence of a Strained Scaffold: A Technical Guide to the Discovery and History of Cyanocyclopropanes

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of inherent strain and unique reactivity, has captivated chemists for over a century. Its incorporation into molecular architectures offers a powerful tool for modulating physicochemical and biological properties. When appended with a cyano group, this small, rigid scaffold gives rise to cyanocyclopropanes, a class of compounds with a rich history and burgeoning potential in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of cyanocyclopropanes, offering a comprehensive resource for researchers in the field.

A Historical Perspective: From a Simple Ring to a Privileged Scaffold

The journey of cyanocyclopropanes is intrinsically linked to the broader history of cyclopropane chemistry. The first synthesis of the parent cyclopropane molecule was achieved by August Freund in 1881. However, it was the pioneering work on cyclopropanation reactions that paved the way for the synthesis of substituted derivatives.

The first spectroscopic studies on the simplest member of this class, cyclopropyl cyanide (also known as cyclopropanecarbonitrile), were conducted in 1958, providing early insights into its structure and electronic properties.[1] Early synthetic routes to this fundamental building block involved the reaction of 4-chlorobutyronitrile with a strong base, such as sodium amide in liquid ammonia.[1]

The development of robust and stereoselective methods for cyclopropane ring formation, such as the Simmons-Smith reaction , revolutionized the synthesis of complex cyclopropane-containing molecules, including those bearing a cyano group. This reaction, utilizing a carbenoid species generated from diiodomethane and a zinc-copper couple, allows for the stereospecific cyclopropanation of alkenes.[2][3][4]

Another significant advancement has been the development of Michael-initiated ring closure (MIRC) reactions. This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. This method has proven particularly effective for the synthesis of donor-acceptor cyclopropanes, where the cyano group acts as a potent electron-withdrawing group.[5]

The timeline below highlights key milestones in the development of cyanocyclopropane chemistry:

Caption: A timeline of key discoveries in cyclopropane and cyanocyclopropane chemistry.

Synthetic Methodologies: Crafting the Strained Ring

The synthesis of cyanocyclopropanes can be broadly categorized into two main approaches: the construction of the cyclopropane ring on a molecule already containing a nitrile, or the introduction of the nitrile group onto a pre-existing cyclopropane scaffold.

Cyclopropanation of α,β-Unsaturated Nitriles

The most common strategy involves the cyclopropanation of an alkene bearing a cyano group.

The Simmons-Smith reaction and its modifications are powerful tools for the conversion of α,β-unsaturated nitriles to the corresponding cyanocyclopropanes. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Caption: General workflow of the Simmons-Smith cyclopropanation of an α,β-unsaturated nitrile.

Michael-Initiated Ring Closure (MIRC)

MIRC reactions provide an efficient route to highly functionalized cyanocyclopropanes, particularly donor-acceptor systems. The reaction proceeds via a tandem Michael-type addition followed by an intramolecular nucleophilic substitution.

A proposed catalytic cycle for a base-promoted MIRC reaction is depicted below:

Caption: A proposed mechanism for the base-promoted synthesis of dinitrile-substituted cyclopropanes via Michael-initiated ring closure.[5]

Physicochemical and Spectroscopic Data

The introduction of a cyanocyclopropane moiety can significantly influence a molecule's properties. The following tables summarize key physicochemical and spectroscopic data for cyclopropyl cyanide.

Table 1: Physicochemical Properties of Cyclopropyl Cyanide

| Property | Value | Reference |

| Molecular Formula | C₄H₅N | [1] |

| Molar Mass | 67.089 g/mol | [1] |

| Boiling Point | 135 °C | [1] |

| Melting Point | -25 °C | [1] |

| Density | 0.911 g/mL | [1] |

Table 2: Spectroscopic Data for Cyclopropyl Cyanide

| Spectroscopy | Key Features |

| ¹H NMR | Complex multiplets for cyclopropyl protons |

| ¹³C NMR | Signals for the nitrile carbon and cyclopropyl carbons |

| IR | Strong C≡N stretching vibration around 2250 cm⁻¹ |

Note: Specific chemical shifts in NMR are dependent on the solvent and the spectrometer frequency.

Biological Significance and Therapeutic Applications

While naturally occurring cyanocyclopropanes are rare, the synthetic incorporation of this motif has led to the development of potent therapeutic agents.

Tasimelteon: A Case Study

A prominent example of a bioactive cyanocyclopropane is Tasimelteon , a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder. The cyclopropane ring in Tasimelteon plays a crucial role in orienting the side chain for optimal binding to the melatonin receptors, MT1 and MT2.

The mechanism of action of Tasimelteon involves its binding to and activation of MT1 and MT2 receptors in the suprachiasmatic nucleus of the brain. Activation of the MT1 receptor is primarily involved in promoting sleep onset, while activation of the MT2 receptor helps to re-entrain the circadian rhythm.

Caption: Signaling pathway of Tasimelteon, a cyanocyclopropane-containing drug.

Experimental Protocols

This section provides detailed experimental protocols for key synthetic transformations used to prepare cyanocyclopropanes.

General Procedure for Simmons-Smith Cyclopropanation of an α,β-Unsaturated Nitrile

Materials:

-

α,β-Unsaturated nitrile (1.0 eq)

-

Diiodomethane (2.0 eq)

-

Diethylzinc (Et₂Zn) (2.0 eq) or Zinc-Copper Couple (Zn(Cu))

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a stirred solution of the α,β-unsaturated nitrile in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add diethylzinc dropwise.

-

After the addition is complete, add diiodomethane dropwise at the same temperature.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Add saturated aqueous ammonium chloride solution to dissolve the zinc salts.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyanocyclopropane.

Note: This is a general procedure and may require optimization for specific substrates.

General Procedure for Base-Promoted Michael-Initiated Ring Closure

Materials:

-

2-Arylacetonitrile (1.0 eq)

-

α-Bromoennitrile (1.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

Procedure:

-

To a solution of the 2-arylacetonitrile and α-bromoennitrile in the anhydrous solvent, add DBU at room temperature.[5]

-

Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours).[5]

-

Upon completion, concentrate the reaction mixture under reduced pressure.[5]

-

Purify the residue by flash column chromatography on silica gel to yield the dinitrile-substituted cyclopropane.[5]

Note: The choice of base and solvent may need to be optimized for different substrates.[5]

Conclusion and Future Outlook

Cyanocyclopropanes have evolved from chemical curiosities to valuable building blocks in modern organic chemistry. The development of efficient and stereoselective synthetic methods has enabled their incorporation into a wide range of molecular architectures, leading to the discovery of novel therapeutic agents. The unique conformational constraints and electronic properties imparted by the cyanocyclopropane motif will undoubtedly continue to inspire the design of new molecules with tailored functions. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel applications in materials science, and the discovery of new bioactive cyanocyclopropanes with unique mechanisms of action. This enduring fascination with a small, strained ring promises a future rich with innovation and discovery.

References

- 1. Cyclopropyl cyanide - Wikipedia [en.wikipedia.org]

- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Simmons-Smith Reaction [organic-chemistry.org]

- 5. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1-cyanocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-cyanocyclopropanecarboxylate is a bifunctional organic molecule incorporating both a nitrile and a methyl ester group attached to a strained cyclopropane ring. This unique structural arrangement provides a versatile scaffold for synthetic chemists and is of significant interest in the field of medicinal chemistry. The rigid cyclopropyl core can impart favorable pharmacological properties to drug candidates, such as increased metabolic stability and enhanced binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

The IUPAC name for the compound is this compound, and its CAS number is 6914-73-4. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 6914-73-4 | [2] |

| Molecular Formula | C₆H₇NO₂ | [2] |

| Molecular Weight | 125.13 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | Internal |

| Purity | ≥97% | Internal |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the formation of the 1-cyanocyclopropanecarboxylic acid precursor, followed by its esterification.

Synthesis of 1-cyanocyclopropanecarboxylic acid

This precursor can be synthesized from ethyl cyanoacetate and 1,2-dibromoethane. This method has been shown to produce 1-cyanocyclopropanecarboxylic acid in high yield.[3]

Experimental Protocol:

-

Materials: Ethyl cyanoacetate, 1,2-dibromoethane, sodium hydroxide, water, diethyl ether, hydrochloric acid, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium hydroxide in water is prepared.

-

Ethyl cyanoacetate is added to the stirred alkaline solution.

-

1,2-dibromoethane is then added portion-wise to the reaction mixture.

-

The mixture is heated to reflux and stirred vigorously for several hours.

-

After cooling, the reaction mixture is acidified with hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-cyanocyclopropanecarboxylic acid.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Esterification of 1-cyanocyclopropanecarboxylic acid

The carboxylic acid precursor is then converted to its methyl ester via Fischer esterification. This is a standard acid-catalyzed esterification reaction using methanol.[4]

Experimental Protocol:

-

Materials: 1-cyanocyclopropanecarboxylic acid, methanol, concentrated sulfuric acid (catalyst), sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

1-cyanocyclopropanecarboxylic acid is dissolved in an excess of methanol in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed by rotary evaporation.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford this compound.

-

The final product can be purified by distillation under reduced pressure.

-

Synthesis Pathway Diagram:

Caption: Synthesis of this compound.

Applications in Drug Discovery and Development

The cyclopropane ring is a valuable structural motif in medicinal chemistry due to its ability to confer unique conformational rigidity and electronic properties to molecules. Its incorporation can lead to improvements in a compound's metabolic stability, potency, and selectivity.[1]

While direct biological activity data for this compound is not extensively documented, derivatives of the 1-cyanocyclopropane scaffold have shown promising biological activities. For instance, various 1-cyano-N-(substituted-phenyl)cyclopropanecarboxamides have been synthesized and investigated for their biological effects.

The presence of both a nitrile and an ester group on the same carbon atom of the cyclopropane ring in this compound offers multiple points for further chemical modification. This makes it a valuable building block for the synthesis of a diverse library of compounds for high-throughput screening in drug discovery programs. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The ester group can be hydrolyzed or converted to other functional groups.

Potential Logical Workflow for Drug Discovery:

Caption: A logical workflow for utilizing this compound in a drug discovery program.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique structural features, combining a strained cyclopropane ring with reactive nitrile and ester functionalities, provide a rich platform for the development of novel molecular entities. While further research is needed to fully elucidate its own biological activity and the signaling pathways modulated by its derivatives, the established importance of the cyclopropane motif in drug design suggests that this compound holds significant potential for the discovery of new therapeutic agents. The synthetic protocols outlined in this guide provide a clear pathway for its preparation, enabling further exploration of its chemical space and biological applications by researchers in academia and the pharmaceutical industry.

References

Methyl 1-cyanocyclopropanecarboxylate molecular weight and formula

An In-depth Technical Guide to Methyl 1-cyanocyclopropanecarboxylate

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides core technical data on this compound, a notable compound in organic synthesis.

Physicochemical Data Summary

The fundamental molecular properties of this compound are detailed below. This information is critical for stoichiometric calculations, analytical characterization, and integration into synthetic workflows.

| Property | Value |

| Molecular Formula | C₆H₇NO₂[1][2] |

| Molecular Weight | 125.127 g/mol [1] |

Note: Data presented is based on available chemical information databases.

Logical Relationship of Chemical Identifiers

The interplay between a compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this relationship for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not provided in the search results. Such procedures would typically be found in peer-reviewed scientific literature or detailed chemical synthesis handbooks. For researchers requiring this information, a targeted search of chemical databases such as SciFinder, Reaxys, or Google Scholar using the compound's CAS number (6914-73-4) is recommended.[1] These resources would provide access to publications detailing synthetic methods, purification techniques, and analytical data (e.g., NMR, IR, Mass Spectrometry) that are essential for replicating and building upon previous work.

References

The Fundamental Reactivity of the Cyanocyclopropane Moiety: A Technical Guide for Researchers

The cyanocyclopropane moiety is a strained three-membered carbocycle bearing a nitrile group. This structural motif has garnered significant interest in organic synthesis and medicinal chemistry due to its unique physicochemical properties and versatile reactivity. The inherent ring strain of the cyclopropane ring, combined with the electron-withdrawing nature of the cyano group, renders the cyanocyclopropane susceptible to a variety of ring-opening reactions, making it a valuable synthetic intermediate. This technical guide provides an in-depth exploration of the core reactivity of the cyanocyclopropane moiety, focusing on key transformations, experimental methodologies, and mechanistic pathways.

Nucleophilic Ring-Opening Reactions

One of the most prevalent transformations of cyanocyclopropanes, particularly donor-acceptor (D-A) cyclopropanes, is the nucleophilic ring-opening reaction. In this process, a nucleophile attacks one of the electrophilic carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a 1,3-difunctionalized acyclic product. The regioselectivity of the attack is often influenced by the substitution pattern on the cyclopropane ring.

A notable example is the reaction of multi-substituted donor-acceptor cyclopropanes with thiourea, promoted by potassium carbonate, to efficiently synthesize 2-amino-4,6-diarylnicotinonitrile derivatives. This reaction proceeds through a domino sequence initiated by the nucleophilic attack of thiourea on the cyclopropane ring.

Quantitative Data for Nucleophilic Ring-Opening

| Entry | Cyclopropane Substrate | Nucleophile | Product | Yield (%) | Reference |

| 1 | 2-Aryl-1,1-dicyanocyclopropane | Alkyl amines | β-Aminocarbonyl compounds | Moderate to Good | [1] |

| 2 | 2-Aroyl-1,1-dicyanocyclopropane | Alkynoates (with DABCO) | Cyclopentenol derivatives | Not specified | [1] |

| 3 | Multi-substituted D-A cyclopropanes | Thiourea | 2-Amino-4,6-diarylnicotinonitrile derivatives | Not specified | |

| 4 | Spiro-activated cyclopropanes with oxindole acceptors | Potassium cyanate (microwave) | Spiro[pyrrolidone-3,3'-oxindoles] | Good | [2] |

Experimental Protocol: Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile Derivatives

This protocol is adapted from the general strategy for the synthesis of 2-amino-4,6-diarylnicotinonitriles, which can be achieved through a multi-component reaction. A related transformation involves the reaction of 2-chloro-4,6-diarylnicotinonitrile with sodium azide, followed by reduction. While the direct reaction from a cyanocyclopropane is a distinct pathway, the synthesis of the target molecule is well-documented. A general procedure for a one-pot synthesis of similar compounds is as follows[3][4][5][6]:

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), acetophenone derivative (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 equiv.).

-

Solvent and Catalyst: The reaction can be carried out in a suitable solvent such as absolute ethanol or under solvent-free conditions. A catalyst, such as boric acid or an ionic liquid, can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is typically heated under reflux or irradiated with microwaves. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., ethanol, water) and can be further purified by recrystallization or column chromatography.

Transition Metal-Catalyzed Reactions

Transition metals can effectively activate the strained C-C bonds of the cyclopropane ring, leading to a diverse array of transformations, including cycloadditions and ring-opening reactions.[7] Rhodium catalysts, in particular, have been extensively used to promote cycloaddition reactions of vinylcyclopropanes, where the cyanocyclopropane moiety can act as a three-carbon or five-carbon synthon.[8]

For instance, rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes with carbon monoxide provides an efficient route to bicyclic cyclooctenones.[9] The reaction mechanism involves the oxidative addition of the rhodium catalyst to the cyclopropane ring, followed by insertion of the alkene and carbon monoxide, and subsequent reductive elimination.

Quantitative Data for Rhodium-Catalyzed Cycloadditions

| Entry | Substrate | Catalyst | Reaction Type | Product | Yield (%) | Reference |

| 1 | Ene-vinylcyclopropane | [Rh(CO)2Cl]2 | [5+2+1] Cycloaddition | Bicyclic cyclooctenone | 70 | |

| 2 | 2-trans-ene-vinylcyclopropane | [Rh(CO)2Cl]2 or [Rh(CO)2Cl]2/AgOTf | [3+2] Cycloaddition | Bicyclic 5/5 fused ring | Good | |

| 3 | 1-yne-vinylcyclopropane | Rhodium catalyst | [3+2+1] Cycloaddition | 5/6 or 6/6 fused rings | Not specified | [8] |

Experimental Protocol: Rhodium-Catalyzed [5+2+1] Cycloaddition of Ene-Vinylcyclopropanes and CO

The following is a general procedure based on the rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide:

-

Catalyst Preparation: A stock solution of the rhodium catalyst, such as [Rh(CO)2Cl]2, is prepared in a dry, degassed solvent (e.g., toluene).

-

Reaction Setup: To a dried Schlenk tube is added the ene-vinylcyclopropane substrate. The tube is evacuated and backfilled with an atmosphere of carbon monoxide (typically a balloon).

-

Reaction Execution: The solvent is added to the Schlenk tube, followed by the catalyst solution. The reaction mixture is then stirred at a specified temperature (e.g., 110 °C).

-

Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired bicyclic cyclooctenone.

Radical Reactions

The cyanocyclopropane moiety can also undergo radical-mediated ring-opening reactions. These reactions are typically initiated by a radical species that adds to the cyano group or abstracts a hydrogen atom from the cyclopropane ring, leading to the formation of a cyclopropyl radical. This intermediate can then undergo ring-opening to form a more stable acyclic radical, which can participate in subsequent reactions.[10]

Photoredox catalysis has emerged as a powerful tool for initiating radical reactions of cyclopropanes under mild conditions.[11][12][13] For example, the photocatalytic cyclopropanation of alkenes with active methylene compounds can proceed through a radical pathway involving the formation of a carbon-centered radical that attacks the alkene.[11]

Experimental Protocol: Photocatalyzed Borylcyclopropanation of Alkenes

The following protocol is based on a photocatalyzed borylcyclopropanation of alkenes using a (diborylmethyl)iodide reagent[14]:

-

Reaction Mixture Preparation: In a reaction vessel, a mixture of the alkene (1.0 equiv.), (diborylmethyl)iodide reagent (1.2 equiv.), photocatalyst (e.g., fac-Ir(ppy)3, 2 mol%), and an additive (e.g., CsF, 2.5 equiv.) in a suitable solvent (e.g., MeCN) is prepared.

-

Degassing and Irradiation: The reaction mixture is degassed and placed under an inert atmosphere (e.g., argon). The mixture is then stirred and irradiated with a visible light source (e.g., a 440 nm blue LED) at a controlled temperature (e.g., 25–40 °C).

-

Reaction Monitoring: The progress of the reaction is monitored over time (e.g., 24 hours).

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is purified by chromatography to isolate the 1,2-substituted cyclopropylboronate product.

Cyclopropanation Reactions

While the focus of this guide is on the reactivity of the cyanocyclopropane moiety, it is important to briefly mention the synthesis of cyanocyclopropanes. A common method is the Simmons-Smith cyclopropanation of acrylonitrile. The Simmons-Smith reaction involves an organozinc carbenoid that reacts with an alkene to form a cyclopropane in a stereospecific manner.[15][16][17][18]

Experimental Protocol: Simmons-Smith Cyclopropanation

A general procedure for a Simmons-Smith reaction is as follows[17][19]:

-

Reagent Preparation: A zinc-copper couple is prepared by treating activated zinc dust with a copper(II) sulfate solution.

-

Reaction Setup: The alkene substrate is dissolved in a dry, inert solvent (e.g., diethyl ether or 1,2-dichloroethane) in a flask under an inert atmosphere.

-

Carbenoid Formation and Reaction: Diiodomethane is added to the zinc-copper couple to form the organozinc carbenoid. This mixture is then added to the solution of the alkene. The reaction can also be performed using diethylzinc and diiodomethane (Furukawa modification).

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography.

Visualizing Reaction Pathways

To better understand the transformations of the cyanocyclopropane moiety, the following diagrams, generated using the DOT language, illustrate key mechanistic pathways.

Caption: Generalized mechanism for nucleophilic ring-opening of a donor-acceptor cyanocyclopropane.

Caption: Simplified catalytic cycle for a rhodium-catalyzed cycloaddition of a vinylcyanocyclopropane.

Caption: General pathway for the radical-mediated ring-opening of a cyanocyclopropane.

Conclusion

The cyanocyclopropane moiety serves as a versatile and reactive building block in organic synthesis. Its inherent ring strain and the electronic influence of the nitrile group enable a wide range of transformations, including nucleophilic ring-openings, transition metal-catalyzed cycloadditions, and radical reactions. A thorough understanding of these fundamental reactivity patterns, supported by detailed experimental protocols and mechanistic insights, is crucial for leveraging the synthetic potential of cyanocyclopropanes in the development of complex molecules, including novel therapeutics. The continued exploration of the reactivity of this moiety promises to unveil new synthetic methodologies and expand the chemical space accessible to researchers in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies, New Inspirations, and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene-Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. organicreactions.org [organicreactions.org]

- 16. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. mdpi.com [mdpi.com]

- 18. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 19. repositorio.uam.es [repositorio.uam.es]

literature review on substituted cyclopropanecarboxylates

An in-depth guide to the synthesis, properties, and applications of substituted cyclopropanecarboxylates, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a highly significant structural motif in organic chemistry and medicinal chemistry.[1][2] Despite its high ring strain, the cyclopropyl group is prevalent in numerous natural products, bioactive compounds, and approved pharmaceuticals.[1][3][4][5][6][7] In the last decade alone, 18 new chemical entities containing a cyclopropyl group were approved by the FDA.[4] Its attractiveness in drug design stems from a unique combination of physical and chemical properties. The three carbon atoms are coplanar, with shorter and stronger C-C and C-H bonds compared to standard alkanes, and the C-C bonds possess enhanced π-character.[4][8]

For drug development professionals, the cyclopropyl fragment is a versatile tool used to address common challenges in lead optimization.[8] It can serve as a rigid alkyl linker or an isosteric replacement for an alkene.[4] Strategically incorporating a cyclopropyl group can enhance biological potency, increase metabolic stability, reduce off-target effects, and improve other pharmacokinetic properties like brain permeability and plasma clearance.[4][8] This guide provides a comprehensive overview of the synthesis of substituted cyclopropanecarboxylates, their biological relevance, and detailed experimental approaches.

Synthetic Methodologies for Substituted Cyclopropanecarboxylates

The construction of the strained cyclopropane ring requires specific and often highly reactive chemical processes.[9] Key strategies include metal-catalyzed reactions involving carbenoids, ylide-based reactions, and intramolecular cyclizations.

Metal-Catalyzed Cyclopropanation of Alkenes

One of the most effective and widely used strategies for synthesizing cyclopropanes is the metal-catalyzed reaction of a diazo compound with an alkene.[3] This method involves the in-situ generation of a metal carbene intermediate which then transfers the carbene to an olefin.[10][11]

Catalysts:

-

Rhodium Complexes: Dirhodium carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are common and highly effective catalysts for these transformations.[11][12] Chiral rhodium catalysts have been developed to achieve high enantioselectivity.[3][11]

-

Copper Complexes: Copper was one of the original metals used for this purpose and remains relevant.[11][12]

-

Palladium, Ruthenium, and Cobalt: Complexes of these metals are also effective catalysts.[3][13] Ruthenium porphyrin complexes, for instance, can catalyze the cyclopropanation of styrene derivatives with good diastereoselectivity.[13] Palladium catalysis is particularly useful for cross-coupling reactions to form α-arylated cyclopropanecarboxylates.[14][15] Cobalt-porphyrin catalysis is another effective method.[9]

The general workflow for metal-catalyzed cyclopropanation is illustrated below.

Caption: General workflow for metal-catalyzed cyclopropanation.

The reaction is particularly challenging for electron-deficient alkenes due to the electrophilic nature of the metal-bound carbenes.[3] However, recent advances have enabled effective cyclopropanation of these substrates using catalysts like cobalt porphyrin, palladium acetate, and ruthenium salen complexes.[3]

Asymmetric Synthesis Strategies

The synthesis of chiral cyclopropanes is of paramount importance, as the stereochemistry of drug molecules is critical to their biological activity.[16] Several asymmetric strategies have been developed.

-

Chiral Catalysts: The use of chiral metal complexes, particularly those of rhodium and copper, is a primary method for achieving enantioselectivity.[3][11] For example, the adamantylglycine-derived catalyst Rh₂(S-TCPTAD)₄ has been shown to produce high asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes.[3]

-

Chiral Auxiliaries: Attaching a chiral auxiliary to the diazo ester can direct the stereochemical outcome of the cyclopropanation reaction, leading to diastereoselective synthesis.[11][17]

-

Chiral Ylides: Asymmetric cyclopropanation can also be achieved using chiral sulfur ylides, which react with Michael acceptors in a process known as the Michael-Initiated Ring Closure (MIRC) reaction.[18]

The mechanism for a chiral rhodium-catalyzed reaction involves the formation of a chiral metal-carbene complex, which then approaches the alkene in a stereocontrolled manner.

Caption: Pathway for asymmetric cyclopropanation via a chiral Rh-catalyst.

Michael-Initiated Ring Closure (MIRC)

The MIRC reaction is a powerful, often base-promoted, method for forming cyclopropanes.[2][18] It involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring.[2] This approach is versatile, transition-metal-free, and allows for the synthesis of highly functionalized cyclopropanes.[2] Asymmetric variants using chiral catalysts or auxiliaries have made this a key strategy for producing enantioenriched cyclopropanes.[18]

Quantitative Data Summary

The following tables summarize representative quantitative data from various synthetic methodologies for substituted cyclopropanecarboxylates.

Table 1: Rhodium-Catalyzed Cyclopropanation of Alkenes

| Catalyst | Alkene Substrate | Diazo Reagent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Rh₂(OAc)₄ | Styrene | Ethyl Diazoacetate | High | Variable | N/A (achiral) | [12] |

| Rh₂(S-TCPTAD)₄ | Acrylate | Aryldiazoacetate | High | >20:1 | up to 98% | [3] |

| Chiral Rh(III) | β,γ-Unsaturated Ketoester | Sulfoxonium Ylide | 48-89 | >20:1 | up to 99% |[19] |

Table 2: Other Catalytic Systems for Cyclopropanation

| Catalyst System | Alkene Substrate | Carbene Source | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Ruthenium Porphyrin | Styrene Derivatives | Ethyl Diazoacetate | Good | Good to very good diastereoselectivity | [13] |

| Pd(dba)₂/Q-Phos | Aryl Halides | 1-Bromocyclopropanecarboxylates | High | High regioselectivity | [15] |

| Cobalt-Catalyzed | Phenyl Vinyl Sulfide | Ethyl Diazoacetate | up to 54% | 1:1 (trans:cis) | [1] |

| Engineered Myoglobin | Vinylarenes | Diazoketone | High | High diastereo- and enantioselectivity |[20] |

Role in Drug Discovery and Biological Activity

The incorporation of a cyclopropane ring is a well-established strategy in medicinal chemistry to fine-tune the properties of drug candidates.[4][8]

Key Contributions to Pharmacological Profiles:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4][8]

-

Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to more favorable binding with its target receptor and enhancing potency and selectivity.[4][8][21]

-

Pharmacokinetics: The motif can be used to modulate lipophilicity, which in turn affects properties like cell permeability, plasma clearance, and brain penetration.[8]

-

Bioisosterism: It can act as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes, while offering a different conformational and electronic profile.[1][4]

Natural and synthetic cyclopropane derivatives exhibit a wide spectrum of biological activities, including enzyme inhibition, as well as insecticidal, antimicrobial, antitumor, and antiviral properties.[5] For example, substituted 1-aminocyclopropanecarboxylic acids (ACCs) are potent and selective ligands for the glycine modulation site of the NMDA receptor, making them useful in neurochemical studies.[5]

Caption: Contribution of the cyclopropyl moiety to drug properties.

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility in research. Below are summarized protocols for common cyclopropanation reactions based on published procedures.

Protocol 1: General Pd-Catalyzed Cyclopropanation of 1,3-Dienes

This procedure is adapted from a method for the 3,4-regioselective cyclopropanation of 2-substituted 1,3-dienes.[22]

-

Setup: In a nitrogen-filled glovebox, add the diene substrate (0.5 mmol, 1.0 equiv) and the palladium precatalyst (5 mol %) to a Schlenk flask containing THF (5 mL, 0.1 M).

-

Reagent Addition: At room temperature, add a 15% solution of ethyl diazoacetate in toluene (0.75 mmol, 1.5 equiv) to the flask at once.

-

Reaction: Stir the reaction mixture at 25 °C for 30 minutes.

-

Quenching and Workup: Remove the flask from the glovebox and quench the reaction by diluting with THF (5 mL).

-

Purification: Concentrate the crude mixture under reduced pressure. Adsorb the residue onto silica gel and purify by standard column chromatography to separate the cis and trans isomers.[22]

Protocol 2: Room-Temperature α-Arylation of Cyclopropanecarboxylates

This protocol describes a palladium-catalyzed cross-coupling of Reformatsky reagents with aryl halides.[14][15]

-

Reagent Preparation: Prepare the organozinc Reformatsky reagent by reacting a 1-bromocyclopropanecarboxylate with activated zinc dust in a suitable solvent like THF.

-

Catalyst System: The optimized catalyst system is typically Pd(dba)₂ with a suitable phosphine ligand such as Q-Phos.[15]

-

Coupling Reaction: To a solution of the aryl or heteroaryl halide (1.0 equiv) and the catalyst system in an inert atmosphere, add the pre-formed organozinc reagent (1.5-2.0 equiv).

-

Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). The reaction is often rapid.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.[15]

Conclusion

Substituted cyclopropanecarboxylates are more than just a chemical curiosity; they are a validated and powerful component in the modern drug discovery toolkit. The unique structural and electronic properties of the cyclopropane ring allow medicinal chemists to overcome significant hurdles in developing safe and effective medicines. A deep understanding of the diverse and increasingly sophisticated synthetic methodologies—from classic metal-catalyzed reactions to modern asymmetric and enzymatic approaches—is essential for leveraging this versatile scaffold. As synthetic methods continue to evolve, offering even greater control over stereochemistry and functional group tolerance, the prevalence and importance of cyclopropane-containing molecules in science and medicine are set to expand further.

References

- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 10. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 12. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 19. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex [organic-chemistry.org]

- 20. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Unlocking the Potential of Methyl 1-cyanocyclopropanecarboxylate: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 30, 2025 – As the landscape of drug discovery and development continues to evolve, the exploration of novel chemical scaffolds is paramount for identifying next-generation therapeutics. Methyl 1-cyanocyclopropanecarboxylate, a unique and versatile building block, presents a compelling starting point for the synthesis of innovative molecular entities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining potential research avenues and providing detailed experimental insights into this promising compound.

The strategic incorporation of the cyclopropane ring in drug candidates has been shown to enhance metabolic stability, increase potency, and confer desirable conformational rigidity.[1][2][3] The additional presence of a cyano group and a methyl ester functionality in this compound offers multiple points for chemical modification, making it an attractive scaffold for creating diverse compound libraries for pharmacological screening.

Synthesis and Chemical Properties

While direct, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, a robust synthetic route can be extrapolated from the well-established synthesis of its precursor, 1-cyanocyclopropanecarboxylic acid.[1][4] The subsequent esterification to the methyl ester is a standard and high-yielding chemical transformation.

A plausible synthetic workflow is outlined below:

References

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 1-Cyanocyclopropanecarboxylate via Phase-Transfer Catalysis

Abstract: This document provides a comprehensive guide for the synthesis of Methyl 1-cyanocyclopropanecarboxylate, a valuable bifunctional building block in medicinal and agrochemical research. The protocol leverages a robust and scalable Michael-Initiated Ring-Closure (MIRC) reaction, facilitated by phase-transfer catalysis (PTC). We delve into the mechanistic rationale behind the chosen methodology, offer a detailed, step-by-step experimental procedure, and provide essential safety and characterization data. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Rationale

This compound is a highly useful synthetic intermediate due to its unique structural features: a strained cyclopropane ring functionalized with both an electron-withdrawing nitrile and an ester group. This arrangement activates the molecule for various transformations, including ring-opening reactions and modifications of the functional groups, making it a key component in the synthesis of complex pharmaceutical and agrochemical agents.

The synthesis of such "activated" cyclopropanes can be efficiently achieved through the cyclization of an active methylene compound with a 1,2-dihaloalkane.[1] However, this presents a classic chemical challenge: the reaction requires a strong base to deprotonate the active methylene compound (in this case, methyl cyanoacetate), which is typically soluble in an aqueous phase, while the organic substrates are immiscible in water. Phase-transfer catalysis (PTC) elegantly overcomes this hurdle.[2]

A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. This "organic-soluble" hydroxide ion can then effectively deprotonate the methyl cyanoacetate at the interface or within the organic phase, initiating the reaction cascade that leads to the desired cyclopropane product. This method avoids the need for expensive, anhydrous, and hazardous reagents like sodium hydride or lithium diisopropylamide (LDA), making the process more cost-effective, safer, and amenable to large-scale production.[2]

Reaction Mechanism: Michael-Initiated Ring-Closure (MIRC)

The synthesis proceeds via a sequential two-step, one-pot process involving nucleophilic substitution followed by an intramolecular cyclization.

-

Deprotonation: The phase-transfer catalyst (Q⁺X⁻, e.g., benzyltriethylammonium chloride) transports a hydroxide ion from the concentrated aqueous NaOH solution into the organic phase. This hydroxide ion deprotonates the α-carbon of methyl cyanoacetate, forming a resonance-stabilized carbanion.

-

Nucleophilic Attack (Sₙ2): The resulting nucleophilic carbanion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion in the first Sₙ2 reaction.

-

Intramolecular Cyclization (Sₙ2): The intermediate formed still possesses an acidic proton. In the strongly basic medium, it is deprotonated again. The resulting carbanion then undergoes a rapid intramolecular Sₙ2 reaction, attacking the carbon atom bearing the second bromine atom to form the three-membered ring and displace the final bromide ion.

This mechanistic pathway is a cornerstone of cyclopropane synthesis and is highly efficient under PTC conditions.[1][3]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of activated cyclopropanes using phase-transfer catalysis.[1]

Materials and Equipment

Reagents:

-

Methyl cyanoacetate (CAS 105-34-0), ≥99% purity

-

1,2-Dibromoethane (CAS 106-93-4), ≥99% purity

-

Sodium hydroxide (NaOH), pellets or 50% aqueous solution

-

Benzyltriethylammonium chloride (TEBAC) (CAS 56-37-1), ≥98% purity

-

Dichloromethane (DCM) or Toluene, reagent grade

-

Diethyl ether, anhydrous

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Saturated aqueous sodium chloride solution (Brine)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask (size appropriate for scale)

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Thermometer or temperature probe

-

Heating mantle with stirring capabilities

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Critical Safety Precautions

This procedure must be performed in a well-ventilated chemical fume hood at all times.

-

1,2-Dibromoethane: is a highly toxic, flammable, and carcinogenic substance. Avoid inhalation and skin contact. Always wear nitrile gloves, a lab coat, and chemical splash goggles.

-

Sodium Hydroxide (50% aq.): is extremely corrosive and can cause severe burns. Handle with extreme care, wearing appropriate gloves, goggles, and a face shield.

-

Methyl Cyanoacetate: Causes serious eye irritation. Avoid contact with eyes and skin.

-

Dichloromethane: is a volatile solvent and a suspected carcinogen. Minimize exposure through inhalation.

Ensure that an emergency eyewash station and safety shower are immediately accessible.[4]

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble a 1-L three-necked round-bottom flask equipped with a powerful mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Reagent Charging: To the flask, add 50% aqueous sodium hydroxide solution (250 mL, ~4.7 mol). Begin vigorous stirring and add the phase-transfer catalyst, benzyltriethylammonium chloride (5.7 g, 0.025 mol).

-

Substrate Addition: In a separate beaker, prepare a mixture of methyl cyanoacetate (49.5 g, 0.5 mol) and 1,2-dibromoethane (140.9 g, 0.75 mol).

-

Initiation of Reaction: Add the mixture of methyl cyanoacetate and 1,2-dibromoethane from the beaker to the vigorously stirred, biphasic solution in the flask all at once.

-

Reaction Execution: The reaction is exothermic. An initial temperature rise is expected. If necessary, use a water bath to maintain the internal temperature between 30-40°C. Continue to stir the mixture vigorously for 2-3 hours. Monitor the reaction progress by TLC or GC-MS if desired.

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a large separatory funnel. Dilute with 200 mL of water and 150 mL of dichloromethane to facilitate phase separation.

-

Phase Separation: Separate the organic layer. Extract the aqueous layer twice more with 75 mL portions of dichloromethane.

-

Washing: Combine all organic extracts and wash them sequentially with 100 mL of deionized water and then 100 mL of saturated brine solution to remove residual salts and base.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

-

Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound (literature boiling point: ~85-87 °C at 15 mmHg).

Data Summary and Expected Results

| Parameter | Value | Rationale |

| Methyl Cyanoacetate | 1.0 equivalent | Limiting Reagent |